3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid
Overview
Description
3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is commonly referred to as BMS-986177 and is known to have unique properties that make it a promising candidate for therapeutic interventions.
Scientific Research Applications
Synthesis and Magnetism in Rare-Earth Metals
- The Schiff-base proligand H3L, which includes a structure similar to 3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, was used in the synthesis of rare-earth metal compounds. These compounds demonstrate different arrangements of metal atoms and show properties like weak ferromagnetic or antiferromagnetic interactions, and some exhibit single-molecule magnet behavior (Yadav et al., 2015).
Insecticidal Activity
- A study on the metabolism of an insecticidally active compound, which is structurally related to this compound, revealed insights into its oxidative and hydrolytic degradation, highlighting its potential application in insect control (Deng et al., 1990).
Antibacterial Metabolites
- Research on Aspergillus clavatus, an endophytic fungus, identified secondary metabolites including a new clavatoic acid derivative structurally similar to this compound. These metabolites demonstrated potent antimicrobial activities against pathogenic bacteria, suggesting their potential as antibacterial agents (Song et al., 2019).
Polymer Synthesis
- A study focused on the synthesis of linear, star-shaped, and hyperbranched poly(ester-amides) using 3-acetoxy-, 3,5-bisacetoxybenzoic acid, and 3-aminobenzoic acid, compounds related to this compound. This research contributes to the development of new polymeric materials with potential applications in various industries (Kricheldorf & Loehden, 1995).
Environmental Impact of Parabens
- A review on parabens, which are esters of para-hydroxybenzoic acid and structurally related to this compound, discussed their occurrence, fate, and behavior in aquatic environments. This research is significant for understanding the environmental impact of these widely used compounds (Haman et al., 2015).
Properties
IUPAC Name |
3-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-13(2)15-8-5-6-11-18(15)25-12-19(22)21-17-10-7-9-16(14(17)3)20(23)24/h5-11,13H,4,12H2,1-3H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQPIZCVNMABDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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